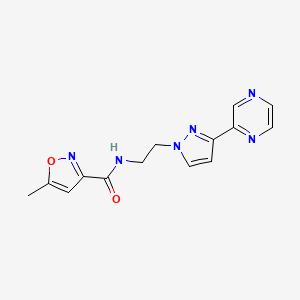
5-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to 5-methyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide often involves multi-step reactions, including the use of 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and corresponding amines or pyrazoles. For example, Martins et al. (2002) reported the one-pot synthesis of six 3-methylisoxazole-5-carboxamides and twelve 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles from 3-methyl isoxazole-5-carboxylic acid (Martins et al., 2002). This highlights the versatility and reactivity of the isoxazole and pyrazole moieties in synthesizing complex molecules.
Molecular Structure Analysis
The molecular structure of isoxazole and pyrazole derivatives is characterized by their ability to form stable rings and participate in various bonding interactions. These interactions are crucial for the stability and reactivity of these molecules. The X-ray crystal structure analysis provides insight into the conformation and arrangement of atoms within these molecules, aiding in the understanding of their chemical behavior and potential for modifications (Kumara et al., 2018).
Chemical Reactions and Properties
Isoxazole and pyrazole derivatives undergo a range of chemical reactions, including nucleophilic substitutions, cycloadditions, and rearrangements. These reactions enable the introduction of various functional groups, altering the physical and chemical properties of the molecules. For instance, the reaction with thiourea and the ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation showcases the complex chemical behavior of these compounds (Ledenyova et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of 3-Methylisoxazole-5-Carboxamides and Pyrazoles : Research by Martins et al. (2002) outlines the one-pot synthesis of six 3-methylisoxazole-5-carboxamides and twelve 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles, offering insights into the chemical behavior and potential applications of such compounds in scientific research. This synthesis involves the reaction of 3-methyl isoxazole-5-carboxylic acid with thionyl chloride and the corresponding amine or pyrazole, producing a mixture of 1,3- and 1,5-isomers in variable ratios (Martins et al., 2002).
Antimicrobial and Antifungal Activities
Antimicrobial Activity of Pyrazoline and Pyrazole Derivatives : A study by Hassan (2013) synthesized a series of 2-pyrazolines and pyrazole derivatives, demonstrating significant antimicrobial activity against various bacterial and fungal strains. This includes activity against Gram-negative bacteria such as E. coli and P. aeruginosa, Gram-positive bacteria like S. aureus, and the yeast-like fungus C. albicans, showcasing the potential of such compounds in developing new antimicrobial agents (Hassan, 2013).
Antitumor and Anti-TMV Activities
Cytotoxicity of Pyrazole and Pyrimidine Derivatives : Research by Hassan et al. (2014) focused on synthesizing 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their conversion into pyrazolo[1,5-a]pyrimidine derivatives. These compounds were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Hassan et al., 2014).
Anti-TMV Activity of Bis-Pyrazole Compounds : A study by Zhang et al. (2012) describes the synthesis and biological evaluation of bis-pyrazole compounds against tobacco mosaic virus (TMV), revealing some compounds with significant inactivation effects. This suggests their potential utility in agricultural research to combat viral diseases in plants (Zhang et al., 2012).
Coordination Polymers and Antiviral Activities
Synthesis of Coordination Polymers : Cheng et al. (2017) prepared isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, which were used to assemble Zn(II) and Cd(II) coordination polymers. This work not only showcases the structural diversity achievable with these ligands but also explores their thermal and luminescence properties, offering a basis for further exploration in materials science (Cheng et al., 2017).
Anti-Influenza Virus Activity : A novel route to benzamide-based 5-aminopyrazoles showing remarkable antiavian influenza virus activity was explored by Hebishy et al. (2020). The study synthesized benzamide-based 5-aminopyrazoles and their fused heterocycles, with several compounds displaying significant antiviral activities against bird flu influenza (H5N1), highlighting their potential as antiviral agents (Hebishy et al., 2020).
Propiedades
IUPAC Name |
5-methyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-10-8-12(19-22-10)14(21)17-5-7-20-6-2-11(18-20)13-9-15-3-4-16-13/h2-4,6,8-9H,5,7H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBCZNHJBSVREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2482833.png)
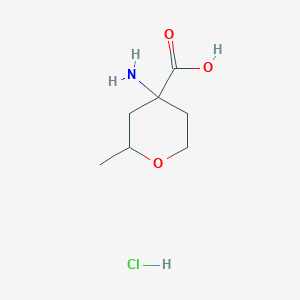
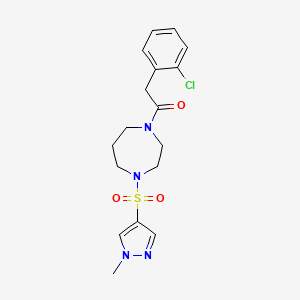

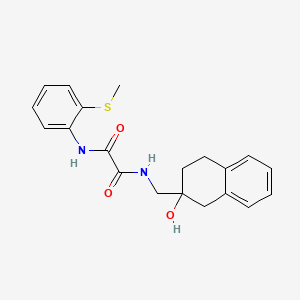
![2,3,4,5,6-pentafluorophenyl 1-methyl-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2482844.png)

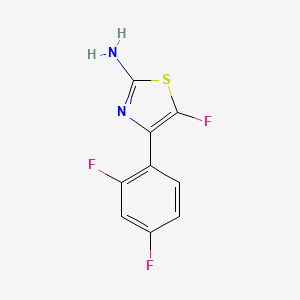
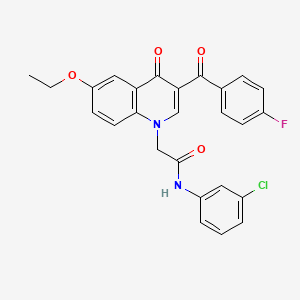
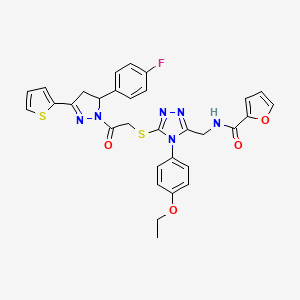

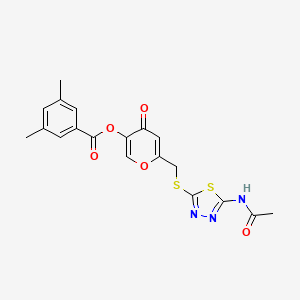
![1-[(5-Bromopyrazin-2-yl)methyl]-3-(1-cyclopropyl-2-methoxyethyl)urea](/img/structure/B2482853.png)